molecular formula C19H15Cl3N2O5S B611702 Vonafexor CAS No. 1192171-69-9

Vonafexor

Cat. No. B611702
CAS RN: 1192171-69-9
M. Wt: 489.748
InChI Key: XLGQSYUNOIJBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vonafexor, also known as EYP001, is a synthetic non-steroidal, non-bile acid NR1H4 agonist . It activates FXR (Farnesoid X receptor) with a high selectivity compared to other nuclear receptors and does not display any activity on bile acid receptor TGR5 . This small molecule has a different structure compared to other FXR agonists and induces a differential set of target genes based on ligand binding patterns .


Molecular Structure Analysis

Vonafexor has a unique structure compared to other FXR agonists . The molecular formula of Vonafexor is C19H15Cl3N2O5S . The exact mass is 487.98 and the molecular weight is 489.76 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Vonafexor include a molecular weight of 489.76 and a molecular formula of C19H15Cl3N2O5S .

Scientific Research Applications

Non-Alcoholic Steato-Hepatitis (NASH) Treatment

Vonafexor has shown promising results in the treatment of NASH . In a Phase 2a trial, it met its primary endpoint of lowering liver fat content as measured by MRI-PDFF (Magnetic Resonance Imaging – Proton Density Fat Fraction), with absolute reductions of 6.3% in the 100 mg cohort and 5.4% in the 200 mg cohort . It also achieved a significant mean improvement in eGFR (estimated Glomerular Filtration Rate) of +5.6 mL/min/1.73 m2 compared to baseline .

Improvement of Renal Function

Vonafexor is the first FXR agonist showing improvement of renal function over 12 weeks of treatment . 76% of the patients receiving Vonafexor had improved kidney function as measured by eGFR over 12 weeks .

Reduction of Liver Fat Content

Vonafexor treatment achieved a 5% or greater, absolute liver fat reduction in 58% of patients compared with 22% in the placebo cohort .

Reduction of Liver Fibrosis and Inflammation

Vonafexor treatment achieved a mean absolute reduction of cT1 (Liver Multiscan® Fibro-Inflammation Marker iron corrected T1) of 79 msec compared to 10 msec in the placebo arm .

Reduction of Liver Injury

Vonafexor treatment achieved a 42% mean reduction in GGT (Gamma Glutamyl-Transferase, a biomarker of liver injury) vs 8% for placebo .

Treatment of Alport Syndrome

Pre-clinical studies in a severe Alport syndrome mouse model confirmed Vonafexor’s effects in this indication by strongly improving kidney morphology and remodeling, and renal function .

Treatment of Chronic Kidney Disease (CKD)

Pre-clinical studies in a severe CKD mouse model show that both Vonafexor and its analog have a strong and significant curative effect on kidney biology after only 3 weeks of treatment .

Improvement of Liver Enzymes

Vonafexor treatment achieved a 20% mean reduction in ALT (Alanine Amino-Transferase) vs 12% for placebo .

Safety And Hazards

Vonafexor is considered toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Vonafexor is currently being advanced in a Phase 2 clinical trial for patients with Alport syndrome . The trial, named “ALPESTRIA-1”, is expected to initiate in the first half of 2024 . The financing from a €39 million Series C will support this Phase 2 study and further profiling of Vonafexor in other kidney diseases, such as Autosomal Dominant Polycystic Kidney Disease (ADPKD) .

properties

IUPAC Name

4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGQSYUNOIJBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vonafexor

CAS RN

1192171-69-9
Record name Vonafexor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192171699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VONAFEXOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG6DG6A1UN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vonafexor
Reactant of Route 2
Reactant of Route 2
Vonafexor
Reactant of Route 3
Reactant of Route 3
Vonafexor
Reactant of Route 4
Vonafexor
Reactant of Route 5
Reactant of Route 5
Vonafexor
Reactant of Route 6
Vonafexor

Q & A

Q1: What is the mechanism of action of Vonafexor and how does this relate to its therapeutic potential for chronic kidney disease (CKD)?

A1: Vonafexor is a potent and selective agonist of the nuclear receptor NR1H4, also known as Farnesoid X receptor (FXR). [, ] Upon binding to FXR, Vonafexor promotes the expression of downstream target genes involved in bile acid homeostasis, lipid metabolism, and inflammation. [] In the context of CKD, research indicates that NR1H4 expression is downregulated in various models of the disease. [] Vonafexor treatment in these models led to the activation of NR1H4 target genes, a reduction in renal lesions (including glomerulosclerosis, tubular dilation, and interstitial fibrosis), and a decrease in inflammatory markers. [] These findings suggest that the activation of the NR1H4 pathway by Vonafexor could be a promising therapeutic strategy for CKD.

Q2: Has Vonafexor shown efficacy in any other disease models besides CKD?

A2: Yes, Vonafexor has also demonstrated potential in preclinical models of chronic hepatitis B (CHB). [] In vitro and in vivo studies have revealed that FXR agonists can inhibit HBV replication and reduce viral markers. [] In a clinical trial involving CHB patients, Vonafexor treatment was associated with a decrease in HBsAg (Hepatitis B surface antigen) concentrations and, when combined with pegylated-interferon-α2a, led to a reduction in HBcrAg (Hepatitis B e antigen) and pgRNA (pregenomic RNA). [] These results highlight the potential of Vonafexor as a therapeutic agent for CHB, although further research is needed to confirm these findings in larger trials.

Q3: What is the connection between NAFLD/MAFLD/MASLD and CKD, and how does Vonafexor play a role in this relationship?

A3: There is growing evidence suggesting a bidirectional link between chronic kidney disease (CKD) and fatty liver diseases, encompassing nonalcoholic fatty liver disease (NAFLD), metabolic dysfunction-associated fatty liver disease (MAFLD), and metabolic dysfunction-associated steatotic liver disease (MASLD). [] These conditions share common risk factors and often coexist, contributing to a greater disease burden. While the exact mechanisms linking these diseases are complex and multifactorial, they are believed to involve interconnected pathways such as insulin resistance, inflammation, oxidative stress, and gut dysbiosis. Vonafexor, as an FXR agonist, demonstrates potential in addressing this complex interplay. By targeting FXR, Vonafexor influences various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation, which are often dysregulated in both CKD and fatty liver diseases. []

Q4: Does Vonafexor impact any specific cell types within the kidney?

A4: Research suggests that Vonafexor exerts its beneficial effects on multiple cell types within the kidney. In preclinical models of CKD, Vonafexor treatment was associated with a reduction in lymphocyte and macrophage infiltration, indicating a decrease in inflammatory cell presence. [] Furthermore, Vonafexor mitigated myofibroblast activation, a key process in the development of fibrosis. [] Importantly, Vonafexor also demonstrated a protective effect on podocytes, specialized cells crucial for kidney filtration, by halting their loss. [] These findings highlight the multi-faceted impact of Vonafexor on various renal cell populations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.